molecular formula C8H7ClN4O B072086 5-Chloro-1H-indazole-3-carboxylic acid hydrazide CAS No. 1203-97-0

5-Chloro-1H-indazole-3-carboxylic acid hydrazide

Cat. No.: B072086
CAS No.: 1203-97-0
M. Wt: 210.62 g/mol
InChI Key: XQFHKPMDVNQYJW-UHFFFAOYSA-N
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Description

5-Chloro-1H-indazole-3-carboxylic acid hydrazide: is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a chlorine atom at the 5-position and a hydrazide group at the 3-position of the indazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indazole-3-carboxylic acid hydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 5-Chloro-1H-indazole-3-carboxylic acid.

    Formation of Hydrazide: The carboxylic acid group is converted to a hydrazide group using hydrazine hydrate under reflux conditions. The reaction is typically carried out in a polar solvent such as ethanol or methanol.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of azides or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.

    Anticancer Research: Studied for its potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Medicine:

    Drug Development: Used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Chloro-1H-indazole-3-carboxylic acid: The parent compound without the hydrazide group.

    5-Chloro-1H-indazole-3-carboxamide: Similar structure with an amide group instead of a hydrazide group.

    5-Chloro-1H-indazole-3-carboxaldehyde: Similar structure with an aldehyde group instead of a hydrazide group.

Uniqueness:

    Hydrazide Group: The presence of the hydrazide group in 5-Chloro-1H-indazole-3-carboxylic acid hydrazide provides unique reactivity and biological activity compared to its analogs.

    Biological Activity: Exhibits distinct biological activities, such as antimicrobial and anticancer properties, which may not be present in its analogs.

Properties

IUPAC Name

5-chloro-1H-indazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFHKPMDVNQYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236689
Record name 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-97-0
Record name 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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